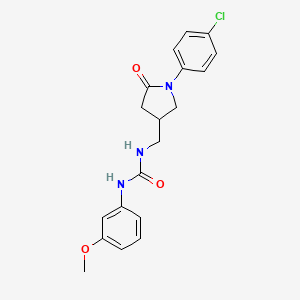

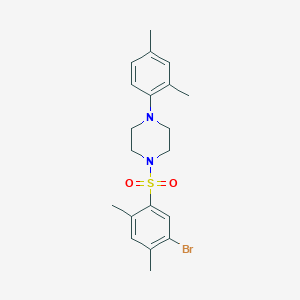

![molecular formula C9H11BrF3NO2 B2726630 1-[4-(2-Bromoacetyl)piperidin-1-yl]-2,2,2-trifluoroethan-1-one CAS No. 2031268-68-3](/img/structure/B2726630.png)

1-[4-(2-Bromoacetyl)piperidin-1-yl]-2,2,2-trifluoroethan-1-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-[4-(2-Bromoacetyl)piperidin-1-yl]-2,2,2-trifluoroethan-1-one is a chemical compound with the molecular formula C9H11BrF3NO2 . It is a solid substance .

Molecular Structure Analysis

The molecular weight of 1-[4-(2-Bromoacetyl)piperidin-1-yl]-2,2,2-trifluoroethan-1-one is 302.09 . The InChI key is MFCD30345013 . Unfortunately, the specific molecular structure analysis of this compound is not available in the retrieved resources.Physical And Chemical Properties Analysis

1-[4-(2-Bromoacetyl)piperidin-1-yl]-2,2,2-trifluoroethan-1-one is a solid substance . The boiling point is not specified .Wissenschaftliche Forschungsanwendungen

Synthesis of Alkyl Aminopyrroles

- Application: A trifluoromethyl-containing building block, such as 1-(3,3,3-Trifluoro-2,2-dihydroxypropyl)pyridinium bromide, was used to prepare trifluoromethyl-substituted aminopyrroles. This involved a 2H-azirine ring expansion strategy, leading to various derivatives including alkyl 3-aryl-4-(piperidin-1-yl)-5-(trifluoromethyl)-1H-pyrrole-2-carboxylates (Khlebnikov et al., 2018).

Glycosyl Triflates Formation

- Application: The combination of 1-benzenesulfinyl piperidine and trifluoromethanesulfonic anhydride showed efficacy in activating thioglycosides to form glycosyl triflates. This approach demonstrated good yield and selectivity in forming diverse glycosidic linkages (Crich & Smith, 2001).

Catalysis in Cationic Cyclisations

- Application: Trifluoromethanesulfonic acid was utilized as a catalyst for 5-endo cyclisation of homoallylic sulfonamides to form pyrrolidines. This method proved efficient in forming polycyclic systems through cationic cascades terminated by a sulfonamide group (Haskins & Knight, 2002).

Novel One-Pot Reaction Synthesis

- Application: A novel one-pot three-component reaction involving arylboronic acids, sodium azide, and active methylene ketones, such as ethyl 4,4-difluoroacetoacetate, led to the synthesis of 1-aryl-5-trifluoromethyl–1,4,5-trisubstituted 1,2,3-triazoles. Piperidine was used as part of this process (Zhang et al., 2013).

Synthesis of 1,4,5-Trisubstituted 1,2,3-Triazoles

- Application: Utilizing a one-pot three-component reaction, a series of 1-aryl-5-trifluoromethyl (or difluoromethyl)–1,4,5-trisubstituted 1,2,3-triazoles were synthesized. This method involved the use of piperidine in the presence of Cu(OAc)2 (Zhang et al., 2013).

Fluorinated Retinoids Synthesis

- Application: Piperidine-acetic acid catalyzed crossed aldol condensation of 1,1,1-trifluoroacetone with aryl or α,β-unsaturated aldehydes was used to prepare unsaturated trifluoromethyl ketones. This method facilitated the synthesis of new fluorinated retinoids (Mead et al., 1985).

Synthesis of Piperidine-based Anti-arrhythmic Derivatives

- Application: Piperidine-based 1,3-thiazole, 1,3,4-thiadiazole, and 1,3-thiazolo[2,3-c]-1,2,4-triazole derivatives were synthesized and showed significant anti-arrhythmic activity. This highlights the pharmaceutical potential of piperidine derivatives (Abdel‐Aziz et al., 2009).

Pharmaceutical Applications of Piperidines

- Application: Piperidines have been widely used in pharmaceuticals. Derivatives of piperidine, such as trihexyphenidyl and biperiden, have shown notable pharmacological properties (Vardanyan, 2018).

Safety and Hazards

Eigenschaften

IUPAC Name |

1-[4-(2-bromoacetyl)piperidin-1-yl]-2,2,2-trifluoroethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BrF3NO2/c10-5-7(15)6-1-3-14(4-2-6)8(16)9(11,12)13/h6H,1-5H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNAVNHUHKPFMIN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=O)CBr)C(=O)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrF3NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.09 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[4-(2-Bromoacetyl)piperidin-1-yl]-2,2,2-trifluoroethan-1-one | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![tert-butyl N-[(6-methylpyridin-3-yl)methyl]carbamate](/img/structure/B2726548.png)

![N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-1-naphthamide](/img/structure/B2726553.png)

![6-(2-Methoxyethyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2726554.png)

![2-[(4-methoxyphenoxy)acetyl]-N-(3-methoxypropyl)hydrazinecarboxamide](/img/structure/B2726558.png)

![3-[(2-chloro-6-fluorophenyl)methyl]-9-(4-ethylphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)

![6,7-dimethoxy-1-[(4-methoxyphenoxy)methyl]-N-phenyl-3,4-dihydro-1H-isoquinoline-2-carbothioamide](/img/structure/B2726567.png)

![2-[Cyclobutyl(methyl)amino]acetic acid hydrochloride](/img/structure/B2726568.png)